Differential Activity on IL-6/STAT3 Signaling: MMG vs. Aglycone Matairesinol
Matairesinol monoglucoside (MMG) demonstrates a stark contrast in IL-6/STAT3 inhibitory activity compared to its aglycone form, matairesinol. While matairesinol is a potent inhibitor, MMG is virtually inactive in this pathway [1]. This difference is critical for researchers needing a selective probe or a negative control in STAT3-dependent assays. The glycosylation profoundly alters the molecule's ability to engage the signaling machinery, providing a clear example of structure-activity relationship (SAR).
| Evidence Dimension | Inhibition of IL-6/STAT3 signaling pathway |
|---|---|
| Target Compound Data | Inhibition ratio of 7.0% |
| Comparator Or Baseline | Matairesinol (aglycone) with an IC50 of 2.92 µM |
| Quantified Difference | MMG shows minimal inhibition (~7%) versus the potent inhibition (IC50 2.92 µM) of its aglycone, representing a >100-fold difference in potency. |
| Conditions | In vitro assay measuring inhibition of IL-6-induced STAT3 activation. |
Why This Matters
This quantitative differential profile positions MMG as an essential negative control or a selective tool for studying the impact of lignan glycosylation on STAT3 pathway engagement.
- [1] Yang, X., et al. (2014). Active Components with Inhibitory Activities on IFN-γ/STAT1 and IL-6/STAT3 Signaling Pathways from Caulis Trachelospermi. Molecules, 19(8), 11560-11571. View Source
